molecular formula C12H15N B13851405 5-Methyl-2-propyl-1H-indole

5-Methyl-2-propyl-1H-indole

Cat. No.: B13851405
M. Wt: 173.25 g/mol
InChI Key: QQYKGOMWFTUDJL-UHFFFAOYSA-N
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Description

5-Methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to maximize yield and purity. The use of methanesulfonic acid under reflux conditions in methanol has been reported to give good yields of indole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-propyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their biological activity .

Scientific Research Applications

5-Methyl-2-propyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For example, indole derivatives have been shown to inhibit enzymes like topoisomerase, which is crucial for DNA replication . This inhibition can lead to antiproliferative effects, making them potential candidates for anticancer drugs .

Comparison with Similar Compounds

  • 2-Methyl-1H-indole
  • 5-Methoxy-2-methylindole
  • 1-Prop-2-yn-1-yl-1H-indole-5-carboxylate

Comparison: 5-Methyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different binding affinities and selectivities towards various biological targets .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5-methyl-2-propyl-1H-indole

InChI

InChI=1S/C12H15N/c1-3-4-11-8-10-7-9(2)5-6-12(10)13-11/h5-8,13H,3-4H2,1-2H3

InChI Key

QQYKGOMWFTUDJL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)C=CC(=C2)C

Origin of Product

United States

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